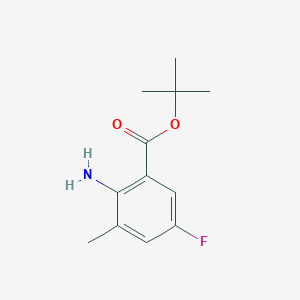

![molecular formula C15H15N3O2 B2554336 1-[4-(2-pyrazinyloxy)phényl]-1-éthanone O-allyloxime CAS No. 866157-17-7](/img/structure/B2554336.png)

1-[4-(2-pyrazinyloxy)phényl]-1-éthanone O-allyloxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of compounds similar to 1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone has been extensively studied using both experimental and theoretical methods. For instance, the optimized molecular structure and vibrational frequencies of related compounds have been investigated using Gaussian09 software package, with results showing good agreement with experimental infrared bands and X-ray diffraction (XRD) data . The geometrical parameters derived from these studies are consistent with the observed data, indicating a reliable prediction of the molecular structure. Furthermore, the molecular electrostatic potential (MEP) analysis reveals that the negative charge is typically concentrated around the carbonyl group, while the positive regions are over the aromatic rings, suggesting sites for electrophilic and nucleophilic attacks respectively .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including condensation and cyclization processes. For example, a general synthesis route for similar compounds has been described as a two-step process starting with the condensation of diamines with keto compounds, followed by a cyclization reaction with various substituted benzaldehydes to introduce molecular diversity . This method demonstrates the potential for synthesizing a wide range of analogs by altering the substituents on the benzaldehyde used in the final step.

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from their molecular structure and MEP analysis. The carbonyl group, being negatively charged, is likely the most reactive part of the molecule, making it a prime site for nucleophilic attack . Additionally, the presence of substituents such as fluorine on the aromatic rings can significantly influence the reactivity by affecting the electron distribution within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The HOMO-LUMO analysis is a useful tool for understanding the charge transfer within the molecule, which is crucial for predicting reactivity and stability. The stability of the molecule is often attributed to hyper-conjugative interactions and charge delocalization, as analyzed by Natural Bond Orbital (NBO) analysis . The first hyperpolarizability is calculated to assess the role of these compounds in nonlinear optics, indicating their potential application in this field .

Case Studies and Applications

Molecular docking studies have been conducted to explore the potential biological activity of these compounds. The studies suggest that they might exhibit inhibitory activity against various proteins such as triosephosphate isomerase (TPII) and kinesin spindle protein (KSP), indicating their potential as anti-neoplastic agents . The specific interactions between the compounds and the active sites of these proteins have been analyzed, with particular attention to the role of substituents in binding affinity.

Applications De Recherche Scientifique

- Des chercheurs ont exploré le potentiel antimicrobien de composés similaires. Bien que je n’ai pas trouvé d’études spécifiques sur ce composé exact, des dérivés apparentés comme les 3-aryl-1-phényl-1H-pyrazole-4-carbonitriles ont démontré une activité antifongique significative contre Candida albicans . Enquêter sur ses effets antibactériens pourrait être intéressant.

- La structure du composé suggère qu’il pourrait interagir avec les enzymes. Envisager d’évaluer ses effets inhibiteurs sur les acétylcholinestérases (AChEs). De tels inhibiteurs sont pertinents dans la recherche sur les maladies neurodégénératives et le développement de médicaments .

- Explorer son rôle dans le suivi et l’inhibition de l’activité de SHP1. Cela pourrait faire progresser les approches diagnostiques et thérapeutiques pour les maladies associées .

- Compte tenu de ses caractéristiques structurales, envisager de synthétiser des dérivés et d’évaluer leurs propriétés antibactériennes et anticancéreuses. Des travaux antérieurs sur les dérivés de 4-phényl-1-pipérazinyl mettent en évidence leur potentiel thérapeutique .

Activité antimicrobienne

Inhibition de l’acétylcholinestérase

Suivi des systèmes biologiques

Potentiel antibactérien et anticancéreux

Propriétés

IUPAC Name |

(Z)-N-prop-2-enoxy-1-(4-pyrazin-2-yloxyphenyl)ethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-3-10-19-18-12(2)13-4-6-14(7-5-13)20-15-11-16-8-9-17-15/h3-9,11H,1,10H2,2H3/b18-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDIVMYPRAHUNP-PDGQHHTCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOCC=C)C1=CC=C(C=C1)OC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/OCC=C)/C1=CC=C(C=C1)OC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2554253.png)

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2554255.png)

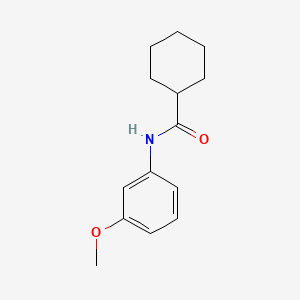

![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2554260.png)

![6-Benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2554262.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2554264.png)

![1-(4-Chlorophenyl)-2-[[5-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2554266.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-[2-(2-pyridyl)ethyl]-4-piperidinecarboxamide](/img/structure/B2554268.png)

![N-(4-bromo-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2554270.png)

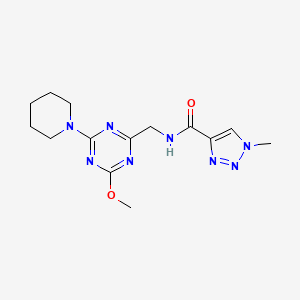

![(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2554271.png)

![Tert-butyl (1R,3S,5R)-3-[2-(prop-2-enoylamino)ethylcarbamoyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2554274.png)

![(E)-3-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)indolin-2-one](/img/structure/B2554276.png)